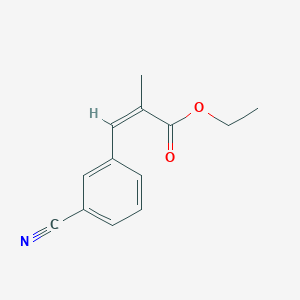
(Z)-3-(3-氰基苯基)-2-甲基丙烯酸乙酯
描述
(Z)-Ethyl 3-(3-cyanophenyl)-2-methylacrylate, also known as (Z)-2-cyano-3-(3-cyanophenyl)acrylate, is a chemical compound belonging to the family of acrylate esters. It is a colorless liquid with a faint odor and is used in the synthesis of various compounds. It is also used as a monomer in the production of polymers, and has applications in the fields of medicine, agriculture, and industry.
科学研究应用
Application in Synthetic Chemistry
- Summary of the Application: Ethyl cyanoacetate is used in the synthesis of coumarin-3-carboxylate ester, a type of coumarin derivative. Coumarin derivatives have gained significant attention due to their versatile applications in areas including food additives, cosmetics, optical devices, dyes, and drug candidates .
- Methods of Application or Experimental Procedures: The condensation of ethyl cyanoacetate and salicylaldehyde is accomplished through a cascade process, including the Knoevenagel procedure followed by selective cyclization of the phenolic hydroxyl group to the cyano or ester carbonyl group within the intermediate . An efficient and facile approach was developed for the preparation of coumarin-3-carboxylate ester as a major product from the reaction of ethyl cyanoacetate with salicylaldehyde .
- Summary of the Results or Outcomes: The product distribution correlates well with the acid–base properties of the catalyst and the ability of the catalyst for forming complex by hydrogen bonds . Low-transition-temperature mixture (LTTM) formed from L- proline and oxalic acid was proved as an inexpensive, easily available, and efficient promoter which not only affords the products in high yields but also avoids the use of hazardous solvent and tedious isolation procedures .
Application in Crystal Phase-Controlled Synthesis
- Summary of the Application: The crystal phase control of noble metal nanomaterials has emerged as an efficient and versatile strategy to tune their properties . This is not a direct application of “(Z)-Ethyl 3-(3-cyanophenyl)-2-methylacrylate”, but it shows how the crystal phase of materials can be controlled for specific applications.
- Methods of Application or Experimental Procedures: The functional properties of noble metal nanomaterials are determined by their size, shape, composition, architecture and crystal structure/phase . The crystal phase control of these materials can be used to tune their properties .
- Summary of the Results or Outcomes: The crystal phase-dependent chemical and physical properties (e.g. chemical stability, magnetic, electrical and optical properties) and catalytic applications (e.g. oxygen reduction reaction, and oxidation reactions of formic acid, methanol and carbon monoxide) of noble metal nanomaterials are also briefly introduced .
Application in E/Z Photochemical Switches
- Summary of the Application: E/Z photochemical switches, including azobenzenes, overcrowded alkenes and switches based on the protonated Schiff base chromophore of rhodopsins, have various applications . This is not a direct application of “(Z)-Ethyl 3-(3-cyanophenyl)-2-methylacrylate”, but it shows how E/Z photochemical switches can be used.
- Methods of Application or Experimental Procedures: The syntheses, properties and applications of several types of E/Z photochemical switches are presented .
- Summary of the Results or Outcomes: The specific results or outcomes are not detailed in the source .
Application in Crystal Phase-Controlled Synthesis
- Summary of the Application: The crystal phase control of noble metal nanomaterials has emerged as an efficient and versatile strategy to tune their properties . This is not a direct application of “(Z)-Ethyl 3-(3-cyanophenyl)-2-methylacrylate”, but it shows how the crystal phase of materials can be controlled for specific applications.
- Methods of Application or Experimental Procedures: The functional properties of noble metal nanomaterials are determined by their size, shape, composition, architecture and crystal structure/phase . The crystal phase control of these materials can be used to tune their properties .
- Summary of the Results or Outcomes: The crystal phase-dependent chemical and physical properties (e.g. chemical stability, magnetic, electrical and optical properties) and catalytic applications (e.g. oxygen reduction reaction, and oxidation reactions of formic acid, methanol and carbon monoxide) of noble metal nanomaterials are also briefly introduced .
Application in E/Z Photochemical Switches
- Summary of the Application: E/Z photochemical switches, including azobenzenes, overcrowded alkenes and switches based on the protonated Schiff base chromophore of rhodopsins, have various applications . This is not a direct application of “(Z)-Ethyl 3-(3-cyanophenyl)-2-methylacrylate”, but it shows how E/Z photochemical switches can be used.
- Methods of Application or Experimental Procedures: The syntheses, properties and applications of several types of E/Z photochemical switches are presented .
- Summary of the Results or Outcomes: The specific results or outcomes are not detailed in the source .
属性
IUPAC Name |
ethyl (Z)-3-(3-cyanophenyl)-2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-3-16-13(15)10(2)7-11-5-4-6-12(8-11)9-14/h4-8H,3H2,1-2H3/b10-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDAMUGGTNWDHJ-YFHOEESVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=CC=C1)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CC(=CC=C1)C#N)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-Ethyl 3-(3-cyanophenyl)-2-methylacrylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



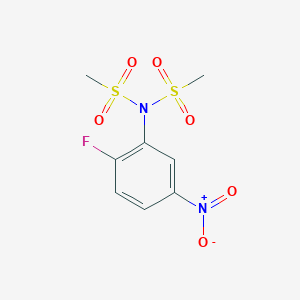
![2-(Chloromethyl)-5-fluoroimidazo[1,2-a]pyridine](/img/structure/B1416535.png)
![3-[(Methylsulfanyl)methyl]aniline](/img/structure/B1416536.png)
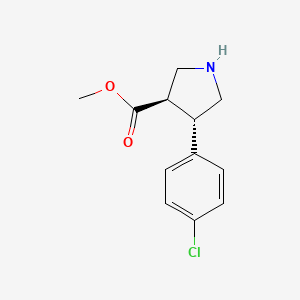
![[2-(4-Ethylpiperazin-1-yl)phenyl]methanol](/img/structure/B1416539.png)
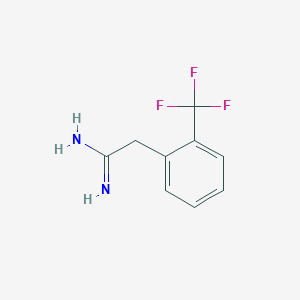
![Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)-2-methylpropyl]carbamate](/img/structure/B1416541.png)
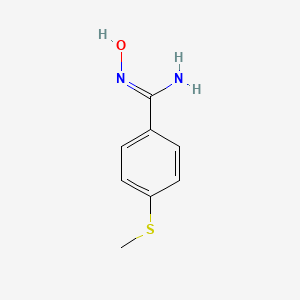

![[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1416544.png)
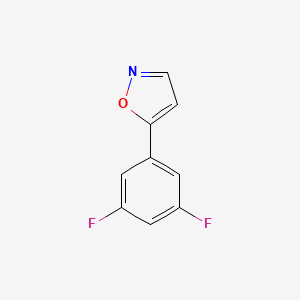

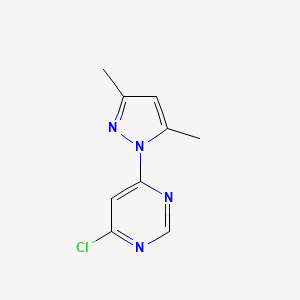
![2-chloro-N-[(1-phenylcyclopropyl)methyl]acetamide](/img/structure/B1416553.png)